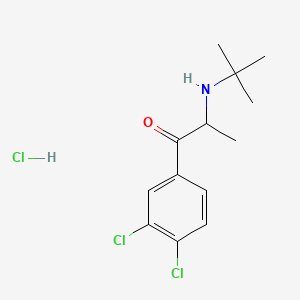

Impureza de Bupropión

Descripción general

Descripción

2-(tert-Butylamino)-3’, 4’-Dichloropropiophonone HCl is Bupropion Related Compound.

Aplicaciones Científicas De Investigación

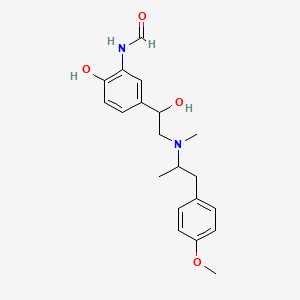

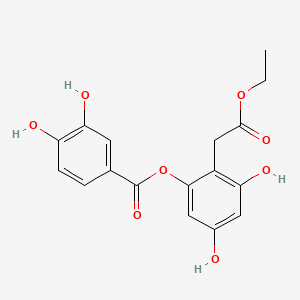

Estos métodos también son aplicables en presencia de sus productos de degradación hidrolítica y oxidativa y su fármaco coadministrado nicotina {svg_1}.

Estudio Cinético del Clorhidrato de Bupropión

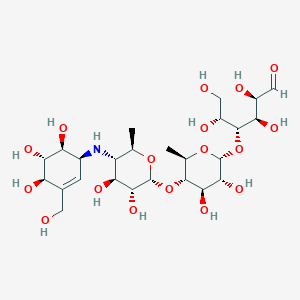

El compuesto se utiliza en el estudio cinético de los procesos de degradación alcalina y oxidativa del bupropión, donde se calculan las constantes de velocidad de orden, las semividas y las energías de activación {svg_2}.

Cuantificación en Orina

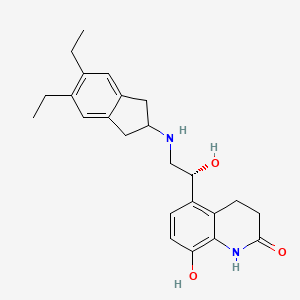

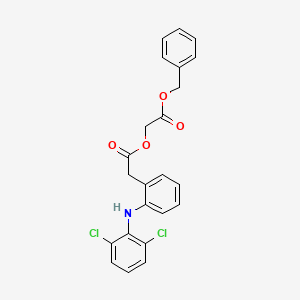

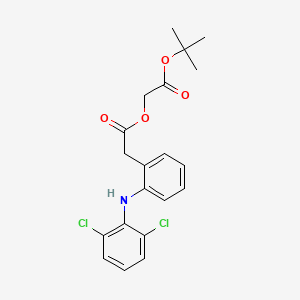

La Impureza de Bupropión se utiliza en el desarrollo de un método LC-MS/MS cuantitativo rápido y fiable para medir los niveles de bupropión en la orina {svg_3}. Este método implica la hidrólisis enzimática y la separación utilizando una columna C18 de fase inversa {svg_4}.

Monitorización Terapéutica de Fármacos

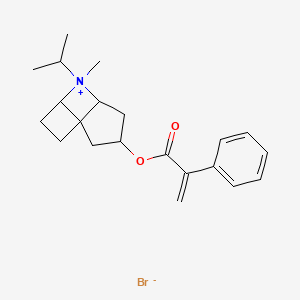

La this compound se utiliza en la monitorización terapéutica de fármacos. Es un medicamento comúnmente recetado para tratar la depresión y ayudar a dejar de fumar {svg_5}. Sin embargo, debido a su potencial de abuso y desvío, existe la necesidad de métodos fiables y sensibles para detectar su presencia en fluidos biológicos {svg_6}.

Pruebas de Control de Calidad

La this compound es adecuada para su uso en varias aplicaciones analíticas, incluyendo pero no limitándose a las pruebas de liberación farmacéutica, el desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos, las pruebas de control de calidad de alimentos y bebidas, y otros requisitos de calibración {svg_7}.

Ayuda para Dejar de Fumar

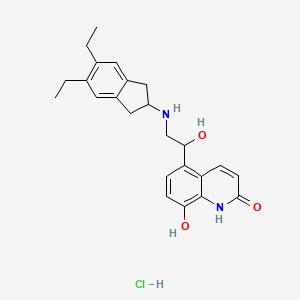

La this compound se utiliza en el desarrollo de ayudas para dejar de fumar. Se ha demostrado que el Bupropión es un agente seguro y rentable para dejar de fumar {svg_8}.

Mecanismo De Acción

Target of Action

The primary targets of Bupropion Impurity, also known as 2-(tert-Butylamino)-3’, 4’-Dichloropropiophonone HCl, Bupropion 3’,4’-dichloro impurity, or 2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride, are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

Bupropion Impurity exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse and enhances their downstream effects .

Biochemical Pathways

The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced downstream signaling. The exact biochemical pathways affected by Bupropion Impurity are still under investigation.

Pharmacokinetics

It is known that the compound’s effects are prolonged due to its inhibition of norepinephrine and dopamine reuptake .

Result of Action

The result of Bupropion Impurity’s action is an increase in the duration of action of norepinephrine and dopamine within the neuronal synapse . This can lead to various molecular and cellular effects, depending on the specific neuronal pathways involved.

Análisis Bioquímico

Biochemical Properties

Bupropion 3’,4’-dichloro impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which is responsible for the metabolism of bupropion . The interaction with CYP2B6 leads to the formation of active metabolites such as hydroxybupropion, erythrobupropion, and threobupropion . These interactions are crucial for understanding the metabolic pathways and potential effects of the impurity on the overall pharmacokinetics of bupropion.

Cellular Effects

Bupropion 3’,4’-dichloro impurity influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurotransmitter transporters, particularly those involved in the reuptake of norepinephrine and dopamine . This can lead to alterations in neurotransmitter levels within the synaptic cleft, impacting cell signaling and potentially leading to changes in gene expression and cellular metabolism . The impurity’s effects on cellular processes are essential for understanding its potential impact on the therapeutic efficacy and safety of bupropion.

Molecular Mechanism

The molecular mechanism of action of bupropion 3’,4’-dichloro impurity involves its binding interactions with various biomolecules. It weakly inhibits the enzymes responsible for the uptake of norepinephrine and dopamine, prolonging their duration of action within the neuronal synapse . This inhibition leads to increased levels of these neurotransmitters, which can affect downstream signaling pathways and gene expression. Additionally, the impurity may interact with nicotinic acetylcholine receptors, further influencing its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bupropion 3’,4’-dichloro impurity can change over time due to its stability and degradation. Studies have shown that the impurity is relatively stable under certain conditions but can degrade over time, particularly at higher temperatures . The degradation products may have different effects on cellular function, and long-term exposure to the impurity can lead to changes in cellular processes and potentially adverse effects . Understanding the temporal effects of the impurity is crucial for assessing its impact on the overall stability and efficacy of bupropion.

Dosage Effects in Animal Models

The effects of bupropion 3’,4’-dichloro impurity vary with different dosages in animal models. At lower doses, the impurity may have minimal impact on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cellular processes . Studies have shown that high doses of the impurity can result in toxic or adverse effects, including alterations in behavior and cellular metabolism . These dosage-dependent effects are essential for understanding the safety profile of the impurity in the context of bupropion therapy.

Metabolic Pathways

Bupropion 3’,4’-dichloro impurity is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The impurity is metabolized by CYP2B6, leading to the formation of active metabolites such as hydroxybupropion . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the body . Understanding the metabolic pathways of the impurity is crucial for assessing its impact on the overall pharmacokinetics and pharmacodynamics of bupropion.

Transport and Distribution

The transport and distribution of bupropion 3’,4’-dichloro impurity within cells and tissues are influenced by various transporters and binding proteins. The impurity is known to interact with organic cation transporters (OCTs) and multidrug and toxic-compound extrusion proteins (MATEs), which facilitate its transport across cell membranes . Additionally, the impurity’s distribution within tissues can affect its localization and accumulation, potentially leading to variations in its biological activity . Understanding the transport and distribution of the impurity is essential for assessing its impact on the overall pharmacokinetics of bupropion.

Subcellular Localization

The subcellular localization of bupropion 3’,4’-dichloro impurity can influence its activity and function. The impurity may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the impurity is crucial for assessing its potential impact on cellular processes and the therapeutic efficacy of bupropion.

Propiedades

IUPAC Name |

2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;/h5-8,16H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAPNLTUNVYSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.